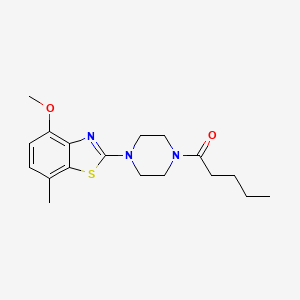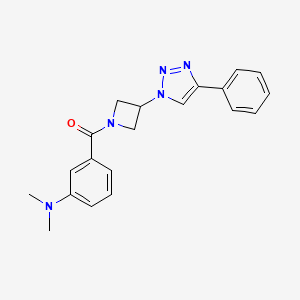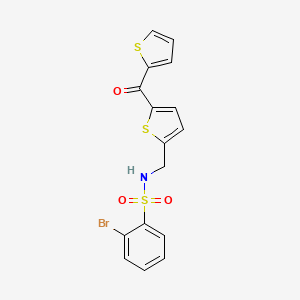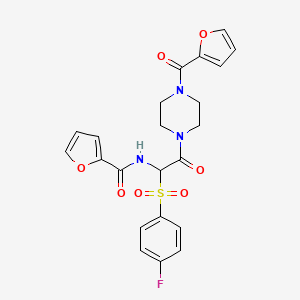![molecular formula C26H27N3O3S B2825413 6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine CAS No. 477848-73-0](/img/structure/B2825413.png)
6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies and Drug Development
- A study developed and validated a reverse-phase high-performance liquid chromatography (HPLC) method to determine the novel anti-hypertension agent DFMQ-19, a structural analog of quinazolin-4(3H)-ones, in rat plasma. This method facilitated pharmacokinetic studies, including determining half-life, mean residence time, and maximum concentration, thereby assessing the oral bioavailability of DFMQ-19 in rats. The oral bioavailability was calculated to be 13.42%, indicating potential for further development as a drug candidate for hypertension treatment (Chang et al., 2016).
Synthetic Approaches to Quinazoline Derivatives
- Research on electron-deficient heteroaromatic ammonioamidates led to the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, showcasing the versatility of quinazoline derivatives in organic synthesis. This study highlighted the synthetic pathways to obtain specific quinazoline structures, contributing to the development of new chemical entities with potential therapeutic applications (Lempert-Sréter, Lempert, & Møller, 1983).
Potential Antitubercular Activity
- A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mycobacterium tuberculosis, highlighting the potential of quinazoline derivatives in combating tuberculosis. The study identified key structural features essential for Mtb inhibition and demonstrated minimal toxicity, suggesting these compounds as promising leads for further drug development (Asquith et al., 2019).
Antimalarial Drug Lead Development
- Efforts to find potent antimalarial drugs led to the synthesis and evaluation of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines. Through these studies, a promising antimalarial drug lead, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), was discovered, exhibiting high antimalarial activity and serving as a potential candidate for further development (Mizukawa et al., 2021).
Propiedades
IUPAC Name |
6,7-dimethoxy-3-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-17-7-5-6-8-19(17)16-33-26-28-22-14-24(32-4)23(31-3)13-21(22)25(27)29(26)15-18-9-11-20(30-2)12-10-18/h5-14,27H,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZYJUTYGQVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

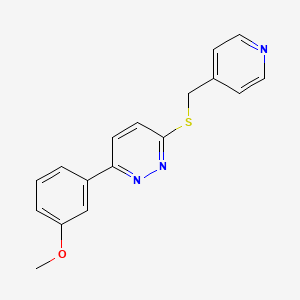
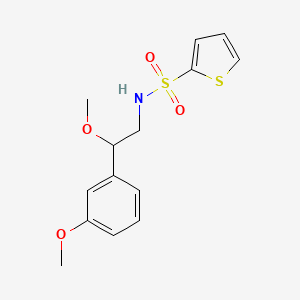
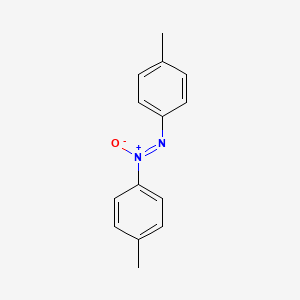
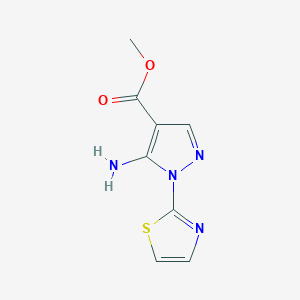
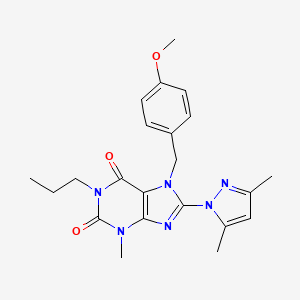
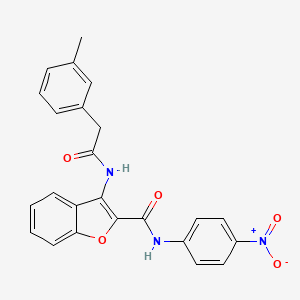
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2825344.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)
